Boc-3-methyl-L-phenylalanine is a valuable building block for peptide synthesis due to the presence of the Boc protecting group. This group allows for the selective formation of peptide bonds while protecting the amino group of the molecule. Researchers utilize Boc-3-methyl-L-phenylalanine to incorporate the modified phenylalanine unit into synthetic peptides with desired properties, such as increased stability or altered interactions with other molecules ().
Boc-3-methyl-L-phenylalanine can be used in protein engineering to introduce specific modifications to protein structures. By incorporating this modified amino acid into a protein sequence, researchers can study the effects of the additional methyl group on protein folding, stability, and function. This approach allows them to understand the role of specific amino acid side chains in protein structure and activity ().
Boc-3-methyl-L-phenylalanine can be a valuable tool in studying protein-protein interactions. By selectively modifying specific amino acids within a protein with this molecule, researchers can investigate how these modifications affect the binding affinity and specificity of protein interactions. This information can be crucial for understanding protein function and developing new therapeutic strategies ().
Boc-Phe(3-Methyl)-OH, known chemically as tert-butoxycarbonyl-3-methyl-L-phenylalanine, is a derivative of the amino acid phenylalanine. It features a tert-butoxycarbonyl (Boc) protective group attached to the amino group, along with a methyl substituent at the 3-position of the phenyl ring. This compound is primarily utilized in peptide synthesis, where the Boc group serves to protect the amino functionality during various
The deprotection and coupling processes are crucial for synthesizing peptides that contain Boc-Phe(3-Methyl)-OH as a residue.
While specific biological activities of Boc-Phe(3-Methyl)-OH are not extensively documented, its structural similarity to phenylalanine suggests potential roles in biological systems where phenylalanine is involved. This compound may influence protein synthesis and folding due to its incorporation into peptide chains. The presence of the methyl group could affect hydrophobic interactions and steric properties, potentially altering the biological activity of peptides synthesized using this compound.
The synthesis of Boc-Phe(3-Methyl)-OH typically involves the protection of the amino group of 3-methyl-L-phenylalanine. The general procedure includes:
For industrial applications, automated peptide synthesizers are employed to scale up production while optimizing reaction conditions to enhance yield and purity.
Boc-Phe(3-Methyl)-OH is primarily used in:
Several compounds share structural similarities with Boc-Phe(3-Methyl)-OH. These include:
Compound Name | Structure Description |
---|---|
Boc-Phe-OH | tert-butoxycarbonyl-L-phenylalanine |
Boc-Tyr-OH | tert-butoxycarbonyl-L-tyrosine |
Boc-Trp-OH | tert-butoxycarbonyl-L-tryptophan |
Boc-Phe(2-Methyl)-OH | tert-butoxycarbonyl-2-methyl-L-phenylalanine |
Boc-Phe(3-Methyl)-OH stands out due to its specific methyl substitution at the 3-position on the phenyl ring. This modification can significantly influence its steric and electronic properties compared to other similar compounds, making it particularly useful for synthesizing peptides that require tailored characteristics for specific applications in medicinal chemistry or biochemistry.
Boc-Phe(3-Me)-OH is systematically named (2S)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. Key identifiers include:
Property | Detail |
---|---|
Molecular Formula | C₁₅H₂₁NO₄ |
Molecular Weight | 279.33 g/mol |
CAS Registry Number | 114873-06-2 |
IUPAC Name | (2S)-3-(3-methylphenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid |
SMILES Notation | CC1=CC(=CC=C1)CC@@HNC(=O)OC(C)(C)C |
InChIKey | HBBXWMALJNZDOM-LBPRGKRZSA-N |
Structurally, it features:
Common synonyms include Boc-3-methyl-L-phenylalanine and N-Boc-3-methyl-L-phenylalanine.
The Boc group’s utility emerged in the late 1950s as a solution to amine protection challenges. Key milestones:
The development of Boc-Phe(3-Me)-OH paralleled peptide synthesis advancements, where side-chain modifications became essential for tuning peptide properties.
Boc-Phe(3-Me)-OH addresses specific challenges in peptide design:
1. Protect amine with Boc₂O in acetone/water (yield: >90%). 2. Incorporate into peptide chain via solid-phase synthesis. 3. Deprotect with TFA/DCM (1:1) to expose the α-amino group.
Amino Acid Derivative | Molecular Weight | Key Functional Group | Application Scope |
---|---|---|---|
Boc-Phe(3-Me)-OH | 279.33 | 3-methylphenyl | Conformational studies |
Boc-Ala-OH | 217.22 | Methyl | Model peptide systems |
Boc-Tyr(tBu)-OH | 351.43 | tert-butyl ether | Phosphorylation site mimic |